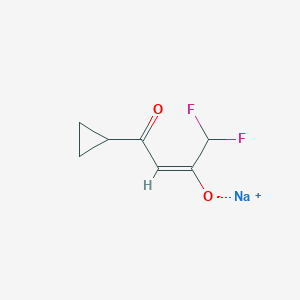
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate is a chemical compound with a unique structure that includes a cyclopropyl group, two fluorine atoms, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate typically involves the reaction of cyclopropyl-containing precursors with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The industrial production process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate include other fluorinated cyclopropyl ketones and enolates. These compounds share structural similarities but may differ in their chemical reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group, fluorine atoms, and a ketone group. This unique structure imparts distinctive chemical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H7F2NaO2 |
|---|---|
Peso molecular |
184.12 g/mol |
Nombre IUPAC |
sodium;(E)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C7H8F2O2.Na/c8-7(9)6(11)3-5(10)4-1-2-4;/h3-4,7,11H,1-2H2;/q;+1/p-1/b6-3+; |
Clave InChI |
CVSREBOTNGXWNX-ZIKNSQGESA-M |
SMILES isomérico |
C1CC1C(=O)/C=C(\C(F)F)/[O-].[Na+] |
SMILES canónico |
C1CC1C(=O)C=C(C(F)F)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


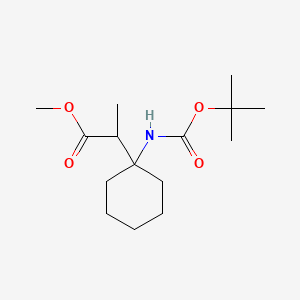
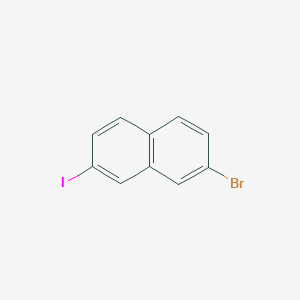
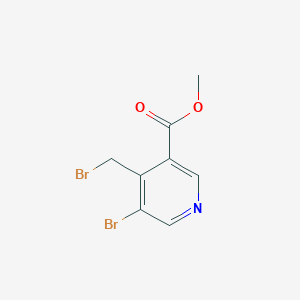
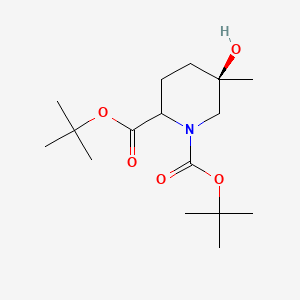
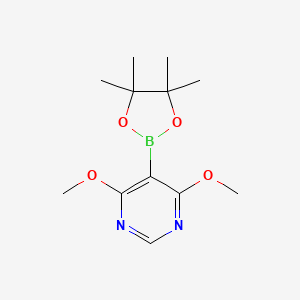
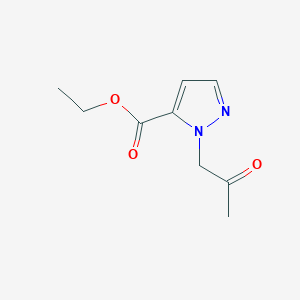
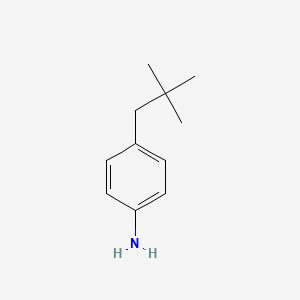
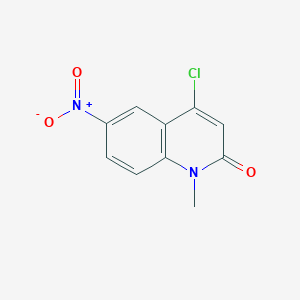
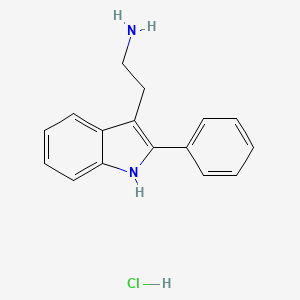
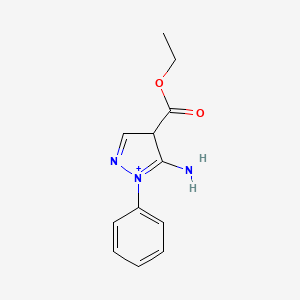
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
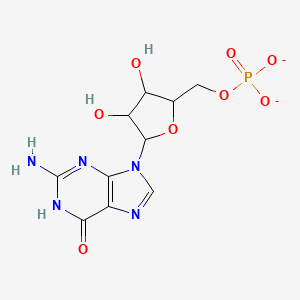
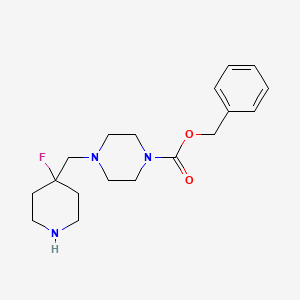
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
